molecular formula C14H21NO2S B2819911 N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide CAS No. 2319785-70-9

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide

Cat. No.: B2819911
CAS No.: 2319785-70-9
M. Wt: 267.39
InChI Key: UCANBHCDQILRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide is a complex organic compound that features a tetrahydropyran ring, a thiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the thiophene moiety. One common method involves the reaction of 3-thiophenemethanol with 2-methylpropylamine under acidic conditions to form the intermediate. This intermediate is then reacted with tetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds such as tetrahydro-2H-pyran-4-carboxamide.

    Thiophene derivatives: Compounds like 3-thiophenemethanol and thiophene-2-carboxamide.

Uniqueness

N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide is unique due to the combination of the tetrahydropyran ring and the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,12-5-8-18-9-12)10-15-13(16)11-3-6-17-7-4-11/h5,8-9,11H,3-4,6-7,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCANBHCDQILRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.